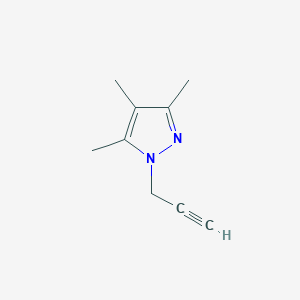

3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole

Description

Properties

IUPAC Name |

3,4,5-trimethyl-1-prop-2-ynylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-5-6-11-9(4)7(2)8(3)10-11/h1H,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNCFXQQBCOBRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)CC#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501250724 | |

| Record name | 3,4,5-Trimethyl-1-(2-propyn-1-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501250724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27258-03-3 | |

| Record name | 3,4,5-Trimethyl-1-(2-propyn-1-yl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27258-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trimethyl-1-(2-propyn-1-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501250724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 3,4,5-Trimethyl-1H-pyrazole Core

Condensation Reaction :

The pyrazole ring with three methyl groups at positions 3, 4, and 5 can be synthesized by reacting hydrazine hydrate with pentane-2,4-dione. This reaction is typically carried out in methanol at ambient to slightly elevated temperatures (25–35 °C), yielding 3,5-dimethyl-1H-pyrazole quantitatively. Subsequent methylation at the 4-position can be achieved by methyl iodide in the presence of a strong base such as potassium tert-butoxide in tetrahydrofuran (THF).Methylation Conditions and Yields :

The methylation of 1H-pyrazole derivatives to obtain 1,3,5-trimethyl-1H-pyrazole is optimized using potassium tert-butoxide as the base in THF at room temperature, resulting in yields up to 78%. Other bases such as sodium hydride and sodium hydroxide give lower yields (Table 1).

| Entry | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Potassium tert-butoxide | THF | 16 | 78 |

| 2 | Sodium hydride (NaH) | THF | 16 | 48 |

| 3 | Sodium hydroxide (NaOH) | DMF | 24 | 32 |

| 4 | Potassium carbonate | DMF | 32 | 15 |

| 5 | Potassium carbonate | THF | 36 | No reaction |

Table 1: Effect of base and solvent on methylation of pyrazole derivatives

N-Propargylation of 1H-Pyrazole

Propargylation Reaction :

The key step to obtain 3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole is the N-alkylation of the pyrazole nitrogen with propargyl halides (e.g., propargyl bromide). This is typically performed by treating the 1H-pyrazole derivative with propargyl bromide in the presence of a strong base such as potassium tert-butoxide or sodium hydride in an aprotic solvent like THF or DMF.Reaction Conditions :

The reaction is carried out under inert atmosphere (nitrogen) at room temperature or slightly elevated temperatures. The base deprotonates the pyrazole nitrogen, enabling nucleophilic substitution on the propargyl halide.Yield and Purification :

The reaction generally proceeds with moderate to high yields (60–85%) depending on reaction time, solvent, and base choice. Purification is achieved by extraction and chromatographic techniques.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reactants/Conditions | Key Reagents | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Condensation | Hydrazine hydrate + pentane-2,4-dione | Methanol, 25–35 °C | Quantitative | Forms 3,5-dimethyl-1H-pyrazole |

| 2 | Methylation | 1H-pyrazole + methyl iodide | Potassium tert-butoxide, THF | 78 | Produces 1,3,5-trimethyl-1H-pyrazole |

| 3 | N-Propargylation | 1,3,5-trimethyl-1H-pyrazole + propargyl bromide | Potassium tert-butoxide, THF | 60–85 | Forms target compound |

| 4 | Optional Sulfonylation | Pyrazole + chlorosulfonic acid + thionyl chloride | Chloroform, 0–60 °C | 40–70 | For derivatives, not parent compound |

Research Findings and Challenges

Optimization of Bases and Solvents :

Research shows that potassium tert-butoxide in THF is the most effective base-solvent system for methylation and propargylation steps, yielding the highest purity and quantity of product.Scalability and Safety :

Improved processes avoid hazardous reagents (e.g., haloalkyl sulfenyl chlorides) and employ palladium-catalyzed coupling for safer, scalable synthesis of substituted pyrazoles.Limited Direct Literature : Specific studies on 3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole are scarce; however, synthetic strategies for closely related pyrazoles provide a reliable framework for its preparation.

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Research indicates that pyrazole derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound's structure allows for interactions with biological macromolecules, making it a candidate for drug development.

Biological Activities

- Antimicrobial Properties : Studies suggest that the compound may possess antimicrobial effects, potentially useful in developing new pesticides or fungicides.

- Anti-inflammatory Effects : Pyrazole derivatives have been shown to exhibit anti-inflammatory activity, which could be harnessed in therapeutic applications .

Agricultural Applications

Due to its antimicrobial properties, 3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole shows promise as an agricultural chemical. Its potential use as a pesticide or fungicide is particularly noteworthy.

Case Studies

A study reported the synthesis of novel pyrazole-containing malonamide derivatives that demonstrated significant acaricidal activity against pests such as Tetranychus cinnabarinus and Plutella xylostella. Compounds derived from this class exhibited mortality rates exceeding 70% at specific concentrations .

Materials Science

The compound's unique structural characteristics also make it suitable for use in materials science. Its lipophilicity enhances its potential as a scaffold for developing new materials with specific properties.

Potential Applications

- Polymer Chemistry : The incorporation of pyrazole derivatives into polymer matrices can lead to materials with enhanced thermal stability and mechanical properties.

- Nanotechnology : Due to their unique electronic properties, pyrazole derivatives could be explored for applications in nanomaterials and electronic devices.

Mechanism of Action

The mechanism by which 3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system in which it is studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole with structurally related pyrazole derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on Tautomerism and Conformation

- 3(5)-Disubstituted Pyrazoles with Carbonyl Groups: Compounds like 1H-pyrazole-3-(N-tert-butyl)-carboxamide exhibit annular tautomerism, where the carbonyl group at the 3(5)-position and hydrogen bonding influence tautomeric equilibria. In contrast, the methyl groups in 3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole likely suppress tautomerism due to steric hindrance and lack of hydrogen-bonding donors .

- 3,5-Diphenyl-1H-pyrazole : Aromatic substituents enhance π-π stacking but reduce solubility. The propargyl group in the target compound may improve reactivity in cross-coupling reactions compared to phenyl groups .

Thermal Stability and Energetic Properties

- Iodinated Pyrazoles (e.g., 3,4,5-Triiodo-1-(triiodoimidazolylmethyl)-1H-pyrazole) : These derivatives exhibit high thermal stability (decomposition temperature, Td = 260–285°C) and iodine content (84–86%), making them suitable as biocidal materials . The target compound’s methyl and propargyl groups likely reduce thermal stability but improve solubility and synthetic versatility.

- Methylene-Bridged Azoles : Asymmetrical methylene bridges (e.g., in iodinated imidazole-pyrazole hybrids) enhance energetic performance. The propargyl group in the target compound could similarly serve as a bridging moiety in polymer or coordination chemistry .

Structural Characterization Methods

- X-ray Crystallography : SHELX programs are widely used for pyrazole structure determination. For example, 3,5-diphenyl-1H-pyrazole was resolved via single-crystal diffraction , a method applicable to the target compound.

- NMR Spectroscopy : ¹H and ¹³C NMR data for 1-phenyl-3-(triazolylmethoxy)phenyl-1H-pyrazole provide benchmarks for assigning signals in the target compound, particularly for the propargyl proton (δ ~2.5 ppm) and methyl groups (δ ~2.1–2.3 ppm).

Data Table: Key Properties of 3,4,5-Trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole and Analogs

Biological Activity

Overview

3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Its structure features three methyl groups at the 3, 4, and 5 positions of the pyrazole ring and a prop-2-yn-1-yl substituent at the first position. This unique configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and agricultural applications.

The molecular formula of 3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole is with a molecular weight of 148.20 g/mol. The compound's structure enhances its lipophilicity and potential bioactivity compared to simpler pyrazoles .

Biological Activities

Research indicates that pyrazole derivatives, including 3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole, exhibit a range of biological activities:

1. Antimicrobial Properties

- The compound shows significant antimicrobial activity, suggesting potential applications as a pesticide or fungicide in agriculture.

- Comparative studies have demonstrated its effectiveness against various bacterial strains.

2. Anti-inflammatory Effects

3. Anticancer Potential

- Pyrazole derivatives have been evaluated for their anticancer properties. The presence of methyl groups in 3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole may enhance its interaction with biological macromolecules involved in cancer pathways .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds highlights the unique features and potential applications of 3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3,5-Dimethylpyrazole | Two methyl groups | Known for anticancer properties |

| 4-Methylpyrazole | One methyl group | Exhibits anti-inflammatory activity |

| 1H-Pyrazole | No substituents | Basic structure; serves as precursor |

| 3-Ethylpyrazole | Ethyl group instead | Potentially different biological activities |

The presence of multiple methyl groups and the propynyl substituent in 3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole enhances its lipophilicity and bioactivity compared to these simpler pyrazoles .

Case Studies

Recent studies have synthesized various pyrazole derivatives to evaluate their biological activities. In one notable study, researchers synthesized a series of pyrazoles and assessed their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to 3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole exhibited potent antibacterial activity .

In another study focusing on anti-inflammatory properties, derivatives were tested in vitro for their ability to inhibit inflammatory mediators. While direct data on this specific compound was not available, related pyrazoles demonstrated significant reductions in pro-inflammatory cytokines .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for 3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole?

The compound can be synthesized via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or alkylation of pyrazole precursors. For example, analogous pyrazole-triazole hybrids are synthesized by reacting propargyl derivatives with azides under mild conditions (50°C, 16 hours) in THF/water with copper sulfate and sodium ascorbate as catalysts . Optimization involves adjusting stoichiometry (e.g., 1.2–1.5 equivalents of alkyne), solvent polarity, and reaction time to maximize yield (typically 60–70%). Column chromatography (silica gel, hexane/ethyl acetate gradients) is used for purification .

Q. How can the structural identity of 3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole be confirmed experimentally?

- NMR : Analyze - and -NMR spectra for methyl groups (δ 1.8–2.5 ppm), propargyl protons (δ 4.5–5.0 ppm), and pyrazole ring protons (δ 6.0–7.0 ppm).

- X-ray crystallography : Use SHELXL for refinement, verifying bond lengths (C≡C: ~1.20 Å, C–N: ~1.34 Å) and angles. Mercury software can visualize packing patterns and intermolecular interactions .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .

Q. What are common impurities in the synthesis of this compound, and how are they analyzed?

Impurities include unreacted propargyl precursors, regioisomeric pyrazole derivatives, and residual solvents. Analytical methods:

- HPLC : C18 column, acetonitrile/water gradient (retention time ~8–12 minutes).

- TLC : R ~0.4 (hexane:EtOAc 3:1).

- GC-MS : Detect volatile byproducts (e.g., trimethylamine) .

Advanced Research Questions

Q. What strategies are effective for functionalizing the propargyl group in 3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole?

The propargyl group enables:

- Click chemistry : React with azides to form triazole-linked conjugates for drug delivery.

- Sonogashira coupling : Introduce aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh), CuI) in DMF/EtN .

- Boronation : Synthesize boronic ester derivatives via Miyaura borylation (Pd(dppf)Cl, bis(pinacolato)diboron) for Suzuki-Miyaura cross-coupling .

Q. How does tautomerism affect the reactivity of the pyrazole ring in this compound?

Pyrazole tautomerism (1H/2H forms) influences hydrogen bonding and electrophilic substitution. For example, 3,5-dimethyl groups stabilize the 1H tautomer, directing electrophiles to the 4-position. X-ray data (e.g., triclinic P1 space group, a=10.396 Å) reveal intermolecular N–H···N hydrogen bonds that stabilize the crystal lattice .

Q. What in vitro assays are used to evaluate the antiproliferative activity of pyrazole derivatives?

- MTT assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HT-29) with IC values <10 µM indicating high potency.

- Tubulin polymerization inhibition : Measure absorbance at 350 nm; IC <1 µM suggests colchicine-site binding .

- Cell cycle analysis : Flow cytometry to detect G2/M arrest (e.g., >40% cells in G2/M phase at 1 µM) .

Q. What challenges arise in crystallizing 3,4,5-trimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole, and how are they resolved?

Challenges include low melting points (<100°C) and solvent inclusion. Solutions:

Q. How can molecular docking predict the binding mode of this compound to tubulin?

- Protein preparation : Retrieve tubulin structure (PDB: 1SA0), remove ligands, add hydrogens.

- Docking software : AutoDock Vina with grid box centered on colchicine site (x=15, y=10, z=20 Å).

- Scoring : Binding energy <−8 kcal/mol and hydrogen bonds with Thr179/Val238 residues correlate with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.